1-Bromo-4-(2,2-dibromoethenyl)-benzene
Overview
Description
1-Bromo-4-(2,2-dibromoethenyl)-benzene is an organic compound that belongs to the class of brominated aromatic compounds These compounds are characterized by the presence of bromine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2,2-dibromoethenyl)-benzene typically involves the bromination of 4-vinylbenzene. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually include:
- Temperature: Room temperature to 50°C
- Solvent: Chloroform or carbon tetrachloride
- Reaction time: Several hours to ensure complete bromination
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2,2-dibromoethenyl)-benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form 1-Bromo-4-ethenylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of 1-Bromo-4-(2,2-dibromoacetyl)-benzene using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution, reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic medium, room temperature to 50°C.
Major Products Formed
Substitution: 1-Hydroxy-4-(2,2-dibromoethenyl)-benzene
Reduction: 1-Bromo-4-ethenylbenzene
Oxidation: 1-Bromo-4-(2,2-dibromoacetyl)-benzene
Scientific Research Applications
1-Bromo-4-(2,2-dibromoethenyl)-benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of brominated polymers and materials with specific electronic properties.
Pharmaceuticals: Investigated for its potential biological activity and use in drug development.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2,2-dibromoethenyl)-benzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-vinylbenzene: Lacks the additional bromine atoms on the ethenyl group.
1,4-Dibromobenzene: Contains two bromine atoms on the benzene ring but lacks the ethenyl group.
1-Bromo-4-(2-bromoethenyl)-benzene: Contains only one bromine atom on the ethenyl group.
Properties
IUPAC Name |
1-bromo-4-(2,2-dibromoethenyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRQSEXHEFWAJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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